1-propyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-3-amine
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Overview
Description
The compound “1-propyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-3-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound, and a tetrahydrotriazoloazepine group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazole ring and the tetrahydrotriazoloazepine group contribute to the complexity of the molecule .Chemical Reactions Analysis
The compound can undergo various chemical reactions depending on the conditions and the nature of the reactants. For instance, it can react with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom .Scientific Research Applications
Analgesic Properties
Research has shown interest in the synthesis of compounds with potential analgesic properties, focusing on derivatives of the specified compound. A study synthesized a series of derivatives and evaluated their analgesic activity. The results indicated that specific structural modifications could influence the analgesic efficacy of these compounds. This research opens avenues for developing new pain management solutions (Demchenko et al., 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of novel synthesized derivatives have been extensively studied. For example, one study synthesized new pyrazoline and pyrazole derivatives, evaluating their effectiveness against various bacterial and fungal strains. The findings suggest these compounds possess promising antimicrobial and antifungal properties, highlighting their potential in addressing antibiotic resistance issues (Hassan, 2013).
Herbicidal Activities
Certain derivatives have been investigated for their herbicidal activities, with research aiming to design and synthesize novel compounds effective against specific weed species. This research contributes to the development of new herbicides, potentially offering more efficient and environmentally friendly options for agricultural pest management (Wang et al., 2006).
Future Directions
Properties
IUPAC Name |
1-propyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6/c1-2-7-18-9-10(12(14)17-18)13-16-15-11-6-4-3-5-8-19(11)13/h9H,2-8H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIXYKLWQQNEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C2=NN=C3N2CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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